Melarsen - 3599-28-8

Melarsen

Catalog Number: EVT-1552122
CAS Number: 3599-28-8
Molecular Formula: C9H9AsN6Na2O3
Molecular Weight: 370.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Melarsen, also known as melarsoprol, is a chemical compound primarily used in the treatment of late-stage Human African Trypanosomiasis (HAT), particularly caused by Trypanosoma brucei rhodesiense. This compound is a derivative of arsenic and is classified as a trivalent arsenical. It is administered through injection and has been a critical therapeutic agent despite its significant toxicity and potential side effects.

Source

Melarsen was first synthesized in the mid-20th century, with its clinical use emerging from the need for effective treatments against trypanosomiasis, a disease that poses severe health risks in sub-Saharan Africa. The compound's effectiveness against Trypanosoma brucei was established in various studies, leading to its adoption in medical practice.

Classification

Melarsen falls under the category of antitrypanosomal agents. It is classified as an arsenical drug due to its chemical structure, which contains arsenic. This classification is crucial for understanding its mechanism of action and potential toxic effects on human health.

Synthesis Analysis

Methods

The synthesis of melarsen involves several chemical reactions that modify arsenic compounds to enhance their efficacy against trypanosomes. One common method includes the reaction of melarsen oxide with cysteamine, resulting in the formation of a more active compound.

  1. Initial Reaction: Melarsen oxide is linked to two equivalents of cysteamine.
  2. Purification: The product undergoes purification processes such as recrystallization to isolate the active compound.

Technical Details

The synthesis typically requires careful control of reaction conditions to prevent the formation of toxic by-products. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the identity and purity of the synthesized melarsen.

Molecular Structure Analysis

Structure

Melarsen has a complex molecular structure characterized by its arsenic content. The structural formula can be represented as follows:

C12H14N2O3S2As\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_3\text{S}_2\text{As}

Data

Key structural data includes:

  • Molecular weight: Approximately 298.3 g/mol
  • Chemical formula: C₁₂H₁₄N₂O₃S₂As
  • Functional groups: Contains amine and thiol groups which are essential for its biological activity.
Chemical Reactions Analysis

Reactions

Melarsen undergoes several biochemical reactions once administered:

  1. Activation: It is metabolized into melarsen oxide, which is believed to be the active form that interacts with trypanosomal enzymes.
  2. Formation of Adducts: The active metabolite forms stable adducts with trypanothione inside the parasite, disrupting vital cellular functions.

Technical Details

The interaction between melarsen and trypanothione is crucial for its efficacy, as it inhibits key metabolic pathways in Trypanosoma brucei, leading to cell death.

Mechanism of Action

Process

The mechanism by which melarsen exerts its effects involves several steps:

  1. Cellular Uptake: Melarsen enters the trypanosome through specific transporters.
  2. Metabolic Conversion: Once inside, it is converted into melarsen oxide.
  3. Target Interaction: The active metabolite binds covalently to trypanothione, inhibiting essential enzymes involved in redox reactions and energy metabolism.

Data

Studies indicate that melarsen's action leads to oxidative stress within the parasite, ultimately resulting in cell death.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Melarsen typically appears as a white crystalline powder.
  • Solubility: It is soluble in water and organic solvents, which facilitates its administration via injection.

Chemical Properties

  • Stability: Melarsen is relatively stable under acidic conditions but can degrade under alkaline conditions.
  • Toxicity: Due to its arsenic content, melarsen poses significant toxicity risks, including neurological effects and potential for severe allergic reactions.

Relevant analyses include:

  • Melting point: Approximately 120 °C
  • pH range for solubility: Acidic solutions enhance solubility compared to neutral or basic conditions.
Applications

Scientific Uses

Melarsen's primary application remains in treating Human African Trypanosomiasis caused by Trypanosoma brucei rhodesiense. Its use extends beyond human medicine; it has been studied for veterinary applications against trypanosomiasis in livestock.

  1. Therapeutic Use: Administered intramuscularly or subcutaneously for treating late-stage HAT.
  2. Research Applications: Investigated for understanding drug resistance mechanisms in trypanosomes and developing new therapeutic strategies against resistant strains.
Introduction to Melarsen in Chemotherapeutic Research

Historical Context of Arsenical Therapeutics in Tropical Medicine

The development of arsenical compounds for tropical diseases marked a significant shift in early 20th-century chemotherapy. Initial arsenicals like arsphenamine (Salvarsan) treated syphilis but exhibited high toxicity and limited efficacy against trypanosomal infections. In the 1940s, researchers sought targeted arsenicals for African trypanosomiasis, leading to the synthesis of melarsen oxide (C~9~H~9~AsN~6~O) by Ernest Friedheim. This compound featured a melamine core linked to phenylarsonous acid, enhancing trypanocidal specificity through preferential uptake by parasite transporters [1] [9].

Melarsen oxide’s clinical application was limited by rapid degradation and neurotoxicity. This prompted the development of melarsoprol in 1949—a prodrug formed by complexing melarsen oxide with dimercaprol (BAL). This formulation improved stability and delivery, becoming the first-line treatment for advanced-stage Trypanosoma brucei rhodesiense infections for over 50 years. Historical WHO reports indicate that melarsoprol reduced acute mortality by >90% in epidemic regions, though its metabolic conversion back to melarsen oxide remained central to its efficacy [5] [7].

Table 1: Evolution of Arsenical Trypanocidal Agents

CompoundYear IntroducedChemical InnovationClinical Impact
Arsphenamine1910First synthetic arsenicalSyphilis control; ineffective against trypanosomes
Tryparsamide1920sPentavalent arsenic; improved CNS penetrationLimited efficacy in late-stage HAT; high relapse rates
Melarsen oxide1946Melamine-arsenical hybridTargeted trypanosome metabolism; unstable in vivo
Melarsoprol1949Melarsen oxide-BAL complexCNS-stage cure; enabled epidemic control

Melarsen Oxide as a Key Metabolite in Trypanocidal Agents

Melarsen oxide (C~9~H~9~AsN~6~O) is the pharmacologically active species derived from melarsoprol metabolism. Intravenous melarsoprol undergoes rapid non-enzymatic hydrolysis in plasma, releasing melarsen oxide within 15 minutes. Pharmacokinetic studies show a plasma half-life of 3.9 hours for free melarsen oxide, with protein binding exceeding 75%—a factor influencing tissue distribution [2] [5].

Molecular targeting involves dual mechanisms:

  • Pyruvate Kinase Inhibition: Irreversible binding to cysteine residues disrupts glycolysis, depleting ATP in trypanosomes [5] [7].
  • Trypanothione Sequestration: Formation of the Melarsen oxide-Trypanothione Adduct (MelT) inhibits trypanothione reductase (Ki = 9.0 µM). This depletes reduced thiol pools and disrupts redox homeostasis, uniquely exploiting the parasite’s reliance on trypanothione over glutathione [8].

Resistance arises primarily through loss-of-function mutations in the TbAT1 gene encoding the P2 adenine transporter. This reduces cellular uptake by >90%, as confirmed in T. b. rhodesiense field isolates. Additional resistance mechanisms include MRPA-mediated efflux of MelT conjugates and overexpression of cytosolic trypanothione synthetase [5] [8].

Table 2: Metabolic Activation and Targeting of Melarsen Oxide

ProcessKey EventBiological Consequence
Prodrug activationHydrolysis of melarsoprol in plasmaRelease of melarsen oxide (t~max~ = 15 min)
Cellular uptakeP2 transporter-mediated transportIntracellular accumulation (50-fold vs. mammals)
Primary targetTrypanothione adduct formation (K~a~ = 1.05 × 10^7^ M^-1^)Inhibition of thiol-dependent redox enzymes
Secondary targetPyruvate kinase sulfhydryl group bindingGlycolytic blockade and energy depletion
Resistance mechanismsTbAT1 mutations; MRPA overexpressionReduced uptake; enhanced drug conjugate efflux

Global Burden of Trypanosomiasis and Therapeutic Imperatives

Human African trypanosomiasis (HAT) persists as a neglected tropical disease, with 55 million people at risk across 36 sub-Saharan African countries. While reported cases decreased by 97% between 1998 (40,000 cases) and 2022 (<1,000 cases), this decline masks persistent hotspots. The Democratic Republic of Congo (DRC) accounts for 61% of recent cases (mean 522 annually), with Angola, Central African Republic, and Chad reporting smaller foci [3] [6].

Epidemiological divergence characterizes the two forms:

  • T. b. gambiense (West/Central Africa): Chronic infection; 92% of cases; humans as primary reservoir
  • T. b. rhodesiense (East/Southern Africa): Acute infection; 8% of cases; zoonotic transmission from cattle and wildlife [3] [10]

Melarsen-based therapies remain critical for rhodesiense HAT due to its rapid progression (<6 months to CNS invasion). Despite new oral agents like fexinidazole (WHO-recommended since 2024), melarsoprol retains use in remote areas lacking cold-chain storage for alternatives. Treatment failures approach 27% in Uganda and Sudan, driven by parasite resistance and inadequate staging [7] [10].

The WHO elimination roadmap targets "zero transmission" by 2030, yet COVID-19 disrupted surveillance, and climate change may expand tsetse habitats. Recent traveler cases in Zimbabwe’s Zambezi Valley (2024) underscore ongoing spillover risks from animal reservoirs [6] [10].

Table 3: Contemporary HAT Distribution and Melarsen Therapeutic Role

RegionEndemic CountriesReported Cases (2023)Primary Treatment ChallengesRole of Melarsen Derivatives
West AfricaDRC, Angola, Chad610Access to staging; cold-chain requirementsLimited (replaced by fexinidazole/NECT)
East AfricaUganda, Malawi, Tanzania24Zoonotic reservoirs; drug resistanceFirst-line for late-stage rhodesiense
Southern AfricaZimbabwe, Zambia<5Traveler exposure; undetected fociEmergency reserve for melarsoprol failure

Chemical Compounds Cited: Melarsen oxide, Melarsoprol, Trypanothione, Melarsen oxide-Trypanothione Adduct (MelT), Dimercaprol (BAL), Tryparsamide, Arsphenamine.

Properties

CAS Number

3599-28-8

Product Name

Melarsen

IUPAC Name

disodium;2-N-(4-arsonatophenyl)-1,3,5-triazine-2,4,6-triamine

Molecular Formula

C9H9AsN6Na2O3

Molecular Weight

370.11 g/mol

InChI

InChI=1S/C9H11AsN6O3.2Na/c11-7-14-8(12)16-9(15-7)13-6-3-1-5(2-4-6)10(17,18)19;;/h1-4H,(H2,17,18,19)(H5,11,12,13,14,15,16);;/q;2*+1/p-2

InChI Key

JNAIKRZHFZIVBS-UHFFFAOYSA-L

SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)[As](=O)([O-])[O-].[Na+].[Na+]

Synonyms

melarsen
N-(4,6-diamino-s-triazin-2-yl)arsanilic acid disodium salt
p-(4,6-diamino-s-triazin-2-yl)aminophenylarsonic acid dihydrate

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)[As](=O)([O-])[O-].[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.